Fmoc-N-amido-PEG3-azide: A Technical Guide for Advanced Bioconjugation and Drug Development
Fmoc-N-amido-PEG3-azide: A Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG3-azide is a bifunctional chemical linker integral to the fields of peptide synthesis, bioconjugation, and targeted protein degradation. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide (B81097) group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for the precise construction of complex biomolecules. The Fmoc group provides a readily cleavable protecting group for the amine, commonly employed in solid-phase peptide synthesis (SPPS), while the azide functionality serves as a bioorthogonal handle for "click chemistry" reactions. The hydrophilic PEG3 spacer enhances solubility and provides appropriate spatial orientation for conjugated molecules.
This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with Fmoc-N-amido-PEG3-azide, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The fundamental properties of Fmoc-N-amido-PEG3-azide are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value |
| Molecular Formula | C₂₃H₂₈N₄O₅ |
| Molecular Weight | 440.49 g/mol |
| CAS Number | 1172605-58-1 |
| Appearance | White to off-white solid or oil |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage Conditions | Store at -20°C for long-term stability.[1] For solutions in DMSO, store at -80°C for up to 6 months.[1] |
Core Applications
The unique structure of Fmoc-N-amido-PEG3-azide lends itself to two primary applications in advanced chemical biology and drug discovery:
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Peptide Modification and Synthesis: The Fmoc-protected amine allows for the incorporation of the PEG3-azide moiety into a growing peptide chain during solid-phase peptide synthesis (SPPS). This enables the site-specific introduction of an azide group for subsequent conjugation.
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PROTAC Synthesis: This linker is extensively used in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2][3][4] In this context, Fmoc-N-amido-PEG3-azide serves as the central scaffold connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Fmoc-N-amido-PEG3-azide.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical first step to liberate the amine for further conjugation. This is typically achieved under basic conditions.
Materials:
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Fmoc-N-amido-PEG3-azide conjugated to a solid support (e.g., resin-bound peptide)
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20% (v/v) Piperidine (B6355638) in N,N-dimethylformamide (DMF)
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DMF (peptide synthesis grade)
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Reaction vessel for solid-phase synthesis
Protocol:
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Swell the resin-bound substrate in DMF for 30 minutes.
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
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Agitate the mixture at room temperature for 5-10 minutes.
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Drain the deprotection solution.
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Repeat the addition of 20% piperidine in DMF and agitate for another 15-20 minutes to ensure complete deprotection.
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Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
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The resin now presents a free amine, ready for the next coupling step.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction to conjugate the azide group of the linker with a terminal alkyne.
Materials:
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Azide-functionalized molecule (e.g., deprotected Fmoc-N-amido-PEG3-azide derivative)
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Alkyne-functionalized molecule (e.g., a ligand for a target protein)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
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Solvent (e.g., DMSO/water mixture, t-BuOH/water)
Protocol:
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Dissolve the azide- and alkyne-containing molecules in a suitable solvent mixture.
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Prepare a stock solution of CuSO₄ and a copper-stabilizing ligand like TBTA.
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Prepare a fresh stock solution of sodium ascorbate.
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To the reaction mixture containing the azide and alkyne, add the CuSO₄/ligand solution.
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Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.
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Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.
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Upon completion, the product can be purified using standard chromatographic techniques (e.g., HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.
Materials:
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Azide-functionalized molecule (e.g., deprotected Fmoc-N-amido-PEG3-azide derivative)
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Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing ligand)
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Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)
Protocol:
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Dissolve the azide-containing molecule and the strained alkyne-containing molecule in the chosen solvent.
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Mix the two solutions. A slight molar excess of one reactant may be used to drive the reaction to completion.
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Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne and reaction conditions.
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Monitor the reaction progress by LC-MS or other suitable analytical methods.
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Purify the final conjugate using appropriate chromatographic techniques.
Application in PROTAC Synthesis: A Representative Workflow
To illustrate the utility of Fmoc-N-amido-PEG3-azide, a representative workflow for the synthesis of a PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase is presented.
